Risedronic Acid

概述

描述

利塞膦酸,通常以其钠盐利塞膦酸钠的形式使用,是一种双膦酸盐。它主要用于治疗和预防骨质疏松症和骨骼的佩吉特病。 该化合物通过减缓分解骨骼的细胞的速度起作用,从而保持骨骼密度和强度 .

作用机制

利塞膦酸通过与骨羟基磷灰石结合起作用。骨吸收会导致局部酸化,释放利塞膦酸,然后通过液相内吞作用进入破骨细胞。 在破骨细胞内,利塞膦酸通过抑制法尼基焦磷酸合酶诱导细胞凋亡,导致骨吸收减少 .

生化分析

Biochemical Properties

Risedronic acid interacts with bone hydroxyapatite, a type of calcium phosphate present in bones . The interaction occurs during bone resorption, a process that causes local acidification, releasing this compound . This released this compound is then taken into osteoclasts, the cells responsible for bone resorption, by fluid-phase endocytosis .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It inhibits bone resorption caused by osteoclasts . In clinical trials, some patients experienced back pain, arthralgia, abdominal pain, and dyspepsia . Less commonly, patients experienced angioedema, generalized rash, bullous skin reactions, iritis, and uveitis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to bone hydroxyapatite . Bone resorption causes local acidification, releasing this compound which is then taken into osteoclasts by fluid-phase endocytosis .

Temporal Effects in Laboratory Settings

In postmenopausal women with normal bone density, this compound increases lumbar spine bone density and preserves femoral neck density . In patients who experienced breast cancer and who have chemotherapy-induced menopause, this compound preserves bone . This compound prevents vertebral bone loss in patients beginning long-term corticosteroid therapy .

Dosage Effects in Animal Models

In an experimental rabbit model of osteoarthritis, this compound was found to prevent postmenopausal bone loss, decrease fracture in those with established postmenopausal osteoporosis, effectively treat Paget disease, and prevent corticosteroid-induced bone loss .

Metabolic Pathways

This compound is not likely metabolized before elimination . The P-C-P group of bisphosphonates is resistant to chemical and enzymatic hydrolysis preventing metabolism of the molecule .

Transport and Distribution

This compound is excreted by the kidneys and the unabsorbed dose is eliminated in the feces . The kinetics of this compound was best described by a two-compartment model with lag time, first-order absorption, and elimination .

Subcellular Localization

The subcellular localization of this compound is primarily in the bone, where it binds to hydroxyapatite . The extent of peripheral distribution (i.e., bones) was found to be remarkably high .

准备方法

合成路线和反应条件

利塞膦酸可以通过几种方法合成。 一种常见的方法包括将 3-吡啶乙酸盐酸盐与亚磷酸和氯苯反应,然后加入三氯化磷 . 另一种方法涉及使用 4-二甲氨基吡啶作为催化剂,这使得反应可以在室温下进行,避免了使用危险的卤化剂 .

工业生产方法

利塞膦酸的工业生产通常涉及在受控环境中使用三氯化磷和亚磷酸,以确保高产率和纯度。 该工艺旨在具有商业可行性和环境友好性 .

化学反应分析

反应类型

利塞膦酸经历几种类型的化学反应,包括:

氧化: 这种反应涉及添加氧气或去除氢气。

还原: 这种反应涉及添加氢气或去除氧气。

取代: 这种反应涉及用另一个原子或原子基团取代一个原子或原子基团。

常用试剂和条件

利塞膦酸反应中常用的试剂包括三氯化磷、亚磷酸和氯苯。 反应通常在受控温度和压力下进行,以确保预期的结果 .

形成的主要产物

科学研究应用

利塞膦酸具有广泛的科学研究应用,包括:

化学: 它用于合成各种双膦酸盐化合物。

生物学: 它被研究其对骨骼代谢和细胞信号通路的影响。

医学: 它被用于治疗骨质疏松症、佩吉特病和其他骨骼相关疾病。

工业: 它用于生产药物和其他化学产品.

相似化合物的比较

利塞膦酸属于双膦酸盐类化合物,其中包括其他类似化合物,例如:

- 依替膦酸盐

- 替鲁膦酸盐

- 帕米膦酸盐

- 阿仑膦酸盐

- 伊班膦酸盐

- 唑来膦酸盐

生物活性

Risedronic acid, a third-generation bisphosphonate, is primarily used to treat osteoporosis and Paget's disease. Its biological activity is characterized by its ability to inhibit bone resorption, making it a critical agent in managing conditions associated with increased bone turnover. This article explores the mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile of this compound, supported by data tables and relevant case studies.

This compound functions by binding to hydroxyapatite in bone tissue, which leads to a series of biochemical events that inhibit osteoclast-mediated bone resorption:

- Binding and Internalization : After binding to bone, this compound is released during the acidification process that occurs when osteoclasts resorb bone. It enters osteoclasts via fluid-phase endocytosis.

- Inhibition of Enzymatic Activity : Inside osteoclasts, this compound inhibits farnesyl pyrophosphate synthase (FPPS), an enzyme crucial for the mevalonate pathway. This inhibition disrupts the post-translational modification of small GTP-binding proteins essential for osteoclast function, leading to apoptosis of these cells .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important aspects regarding its absorption, distribution, metabolism, and excretion:

- Absorption : Oral bioavailability is low (approximately 0.63%), with peak plasma concentrations occurring about 1 hour post-administration. Food intake significantly reduces absorption .

- Distribution : The volume of distribution is approximately 13.8 L/kg, with about 24% protein binding .

- Elimination : this compound is primarily eliminated unchanged via the kidneys. The terminal half-life is notably long at approximately 561 hours .

Clinical Efficacy

This compound has demonstrated significant efficacy in reducing fracture risk and improving bone mineral density (BMD) in various clinical settings:

Case Studies

- Postmenopausal Osteoporosis : A study involving 1,226 postmenopausal women showed that this compound significantly reduced the incidence of new vertebral fractures and improved BMD within six months .

- Glucocorticoid-Induced Osteoporosis : In patients receiving glucocorticoids, this compound effectively prevented or reversed bone loss, demonstrating its utility in patients at high risk for fractures due to steroid therapy .

Safety Profile

This compound is generally well-tolerated; however, some adverse effects have been reported:

- Common Adverse Effects : Back pain, arthralgia, abdominal pain, and dyspepsia were noted in more than 10% of patients during clinical trials .

- Serious Adverse Effects : Rarely reported events include angioedema and skin reactions such as bullous dermatitis .

- Overdose Management : In cases of overdose, symptomatic treatment includes administering calcium supplements or gastric lavage if necessary .

属性

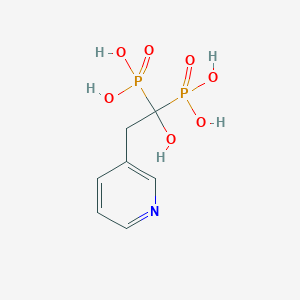

IUPAC Name |

(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO7P2/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDJRNMFWXDHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

115436-72-1 (mono-hydrochloride salt) | |

| Record name | Risedronic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105462246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2023563 | |

| Record name | Risedronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Risedronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Miscible in water. /Estimated/, 1.04e+01 g/L | |

| Record name | RISEDRONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Risedronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

2.1X10-11 mm Hg at 25 °C /Estimated/ | |

| Record name | RISEDRONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Risedronatic acid binds to bone hydroxyapatite. Bone resorption causes local acidification, releasing risedronic acid which is that taken into osteoclasts by fluid-phase endocytosis. Endocytic vesicles are acidified, releasing risedronic acid to the cytosol of osteoclasts where they induce apoptosis through inhbition of farnesyl pyrophosphate synthase. Inhibition of osteoclasts results in decreased bone resorption., Risedronate binds to bone hydroxyapatite and, at the cellular level, inhibits osteoclasts. Although the osteoclasts adhere normally to the bone surface, they show evidence of reduced active resorption (e.g., lack of ruffled border). Evidence from studies in rats and dogs indicates that risedronate treatment reduces bone turnover (activation frequency, i.e., the number of sites at which bone is remodeled) and bone resorption at remodeling sites. /Risedronate/, Risedronate sodium, a synthetic pyridinyl bisphosphonate analog of pyrophosphate, is an inhibitor of osteoclast-mediated bone resorption. / Risedronate sodium/, ... Nitrogen-containing bisphosphonates (such as pamidronate, alendronate, risedronate, ibandronate and zoledronate) appear to act as analogues of isoprenoid diphosphate lipids, thereby inhibiting FPP synthase, an enzyme in the mevalonate pathway. Inhibition of this enzyme in osteoclasts prevents the biosynthesis of isoprenoid lipids (FPP and GGPP) that are essential for the post-translational farnesylation and geranylgeranylation of small GTPase signalling proteins. Loss of bone-resorptive activity and osteoclast apoptosis is due primarily to loss of geranylgeranylated small GTPases. Identification of FPP synthase as the target of nitrogen-containing bisphosphonates has also helped explain the molecular basis for the adverse effects of these agents in the GI tract and on the immune system. /Risedronate/ | |

| Record name | Risedronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00884 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RISEDRONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

105462-24-6 | |

| Record name | Risedronate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105462-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Risedronic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105462246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Risedronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00884 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Risedronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RISEDRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM2Z91756Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RISEDRONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Risedronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

252-262 | |

| Record name | Risedronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00884 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。